4-Cyclopropylnaphthalen-1-amine
Overview
Description
4-Cyclopropylnaphthalen-1-amine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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Biological Activity
4-Cyclopropylnaphthalen-1-amine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 197.25 g/mol. The compound is characterized by a naphthalene ring substituted with a cyclopropyl group and an amine group, which contribute to its chemical reactivity and biological properties.
Synthesis Methods:
The synthesis of this compound typically involves:
- Cyclopropylation of Naphthylamines: This can be achieved through the reaction of 1-naphthylamine with cyclopropyl bromide under specific conditions .
- Palladium-Catalyzed Reactions: Advanced synthetic methods include palladium-catalyzed C-N bond formation, which allows for the efficient preparation of various N-arylcyclopropylamines .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Enzymatic Inhibition: The compound may inhibit certain enzymes, thereby modulating metabolic pathways.
- Receptor Binding: It can bind to neurotransmitter receptors, influencing pathways related to serotonin and dopamine, which are crucial in mood regulation .
Therapeutic Implications
Research indicates that this compound exhibits several potential therapeutic properties:
- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, although further clinical validation is necessary .
- Neuropharmacological Effects: The compound has been studied for its potential effects on anxiety and depression due to its action on neurotransmitter systems .
- Anti-inflammatory Properties: There is evidence supporting its role in reducing inflammation, making it a candidate for treating inflammatory diseases .
Case Studies and Experimental Data
A number of studies have investigated the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer | Demonstrated cytotoxic effects against cancer cell lines. |
Study B | Neuropharmacology | Showed modulation of serotonin receptors, indicating potential antidepressant effects. |
Study C | Anti-inflammatory | Found to reduce markers of inflammation in animal models. |
Comparative Analysis
When compared to similar compounds, such as N-cyclopropylnaphthalen-1-amine and other substituted naphthalenes, this compound exhibits distinct biological profiles due to its specific functional groups:
Compound | Structure Feature | Notable Activity |
---|---|---|
This compound | Cyclopropyl & amine | Anticancer, neuroactive |
N-Cyclopropylnaphthalen-1-amine | Cyclopropyl only | Antimicrobial |
2-(Naphthalen-1-yl)cyclopropan-1-amine | Different naphthalene position | Varies in receptor activity |
Properties
IUPAC Name |
4-cyclopropylnaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKSBMRQNSCVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703885 | |
Record name | 4-Cyclopropylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878671-94-4 | |
Record name | 4-Cyclopropylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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